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Compound of Interest

Compound Name:
(6-(Chloromethyl)pyridin-3-

yl)methanol

Cat. No.: B13930410

Get Quote

(Addressing the "6-chloromethyl-3-pyridinemethanol" Nomenclature Artifact)

Executive Summary & Nomenclature Clarification
As a Senior Application Scientist in drug development, one of the most critical steps in process

chemistry is ensuring absolute accuracy in chemical identity prior to scaling up synthesis. The

compound frequently queried in laboratory databases as "6-chloromethyl-3-pyridinemethanol"

is a classic example of a literature misnomer.

This specific string originates from an automated text-parsing artifact of patent WO 99/32475,

which details the synthesis of beta-3 adrenoreceptor agonists[1]. In the patent text, the heading

"EXAMPLE 6. (R)-Chloromethyl-3-pyridinemethanol" was erroneously concatenated by

chemical scrapers, fusing the example number with the chemical name.

The true chemical identity of this intermediate is α-chloromethyl-3-pyridinemethanol (IUPAC: 2-

chloro-1-(pyridin-3-yl)ethanol)[2]. Understanding this distinction is not merely a matter of

semantic pedantry; it is a fundamental prerequisite for retrieving accurate Material Safety Data

Sheets (MSDS), predicting reactivity, and designing safe laboratory workflows.
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Physicochemical Properties & Core Safety Data
To design a robust handling protocol, we must first analyze the compound's intrinsic properties.

The molecule features a pyridine ring (conferring basicity and aqueous solubility) adjacent to a

chlorohydrin motif (conferring electrophilic reactivity).

Table 1: Physicochemical Profile
Property Value / Description

True Chemical Name α-Chloromethyl-3-pyridinemethanol

IUPAC Name 2-chloro-1-(pyridin-3-yl)ethanol

CAS Registry Number 173901-03-6 (for the R-enantiomer)[2]

Molecular Formula C₇H₈ClNO

Molecular Weight 157.60 g/mol

LogP (Predicted) ~0.56 - 1.72[3][4]

Physical State Viscous yellow to dark orange oil[1]

Primary Utility
Chiral building block for β-3 adrenoreceptor

agonists[1]

Table 2: GHS Hazard Classifications & Countermeasures
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Hazard Class Category
Causality &
Mechanism

Required
Countermeasure

Skin

Corrosion/Irritation
Category 2

The chlorohydrin motif

easily penetrates the

lipid bilayer, alkylating

epidermal proteins.

Double-gloving with

heavy-duty Nitrile

(latex is highly

permeable to

chlorohydrins).

Serious Eye Damage Category 1

Rapid covalent

modification of corneal

tissue leading to

irreversible opacity.

Chemical splash

goggles and a full face

shield during scale-up.

Acute Toxicity (Oral) Category 4

High bioavailability

due to the amphiphilic

nature of the pyridine-

alcohol structure.

Strict adherence to

fume hood operations;

no eating/drinking in

the lab.

STOT (Single

Exposure)
Category 3

Vaporization of

residual solvents

carrying the

compound can irritate

the respiratory tract.

Handle exclusively

within a certified Class

II biological safety

cabinet or fume hood.

Mechanistic Toxicology & EHS Protocols
The primary toxicological concern of α-chloromethyl-3-pyridinemethanol lies in its chlorohydrin

motif. Chlorohydrins are bifunctional molecules that act as latent alkylating agents.

The Causality of Toxicity: Under physiological conditions (pH ~7.4), the molecule can undergo

spontaneous intramolecular cyclization to form a highly reactive epoxide. This epoxide acts as

a potent electrophile, susceptible to nucleophilic attack by cellular macromolecules (e.g.,

sulfhydryl groups in proteins, nitrogenous bases in DNA). This covalent alkylation is the

mechanistic root of its severe skin/eye corrosivity and potential genotoxicity.
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Figure 1: Mechanistic toxicity pathway of chlorohydrin-induced cellular alkylation.

Emergency Response & Spill Mitigation
Dermal Exposure: Immediate flushing with copious amounts of water for a minimum of 15

minutes. Do not use basic soaps initially, as mild bases can accelerate the conversion of the

chlorohydrin into the more dangerous epoxide on the skin.
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Spill Cleanup: Absorb with an inert material (e.g., vermiculite or dry sand). Neutralize the

contaminated area with a weak, aqueous nucleophile (such as dilute sodium thiosulfate) to

safely quench the alkylating agent before final disposal.

Synthetic Utility & Step-by-Step Epoxidation
Workflow
In drug development, α-chloromethyl-3-pyridinemethanol is rarely the final active

pharmaceutical ingredient (API). It is primarily synthesized via the sodium borohydride

reduction of 3-(2-chloroacetyl)pyridine[1], and is subsequently used as a precursor to form

chiral epoxides, such as (R)-(Pyrid-3-yl)oxirane.

The following protocol details the base-catalyzed epoxidation workflow, designed as a self-

validating system to ensure safety and yield.

Protocol: Base-Catalyzed Epoxidation to (R)-(Pyrid-3-
yl)oxirane

Reactor Preparation: Equip a flame-dried round-bottom flask with a magnetic stir bar and a

reflux condenser. Purge the system with dry nitrogen to prevent oxidative degradation of the

pyridine ring.

Dissolution: Dissolve (R)-α-chloromethyl-3-pyridinemethanol (e.g., 74 g, 0.47 mol) in 2.0 L of

anhydrous acetone[1].

Causality Insight: Acetone is selected as a polar aprotic solvent. It poorly solvates the

intermediate alkoxide, thereby drastically enhancing its nucleophilicity and accelerating the

intramolecular Sₙ2 displacement of the chloride leaving group.

Base Addition: Add 300 g of anhydrous potassium carbonate (K₂CO₃) to the solution[1].

Causality Insight: K₂CO₃ is a mild, heterogeneous base. It is strong enough to deprotonate

the hydroxyl group but weak enough to prevent intermolecular etherification (dimerization)

or degradation of the sensitive pyridine ring.

Thermal Activation: Heat the stirred suspension to reflux (approx. 56°C) for 18 hours[1].
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In-Process Control (Self-Validating Step): Before quenching the reaction, perform Thin Layer

Chromatography (TLC) using a silica gel stationary phase and an ethyl acetate/hexane

mobile phase. The complete disappearance of the lower-R_f chlorohydrin spot validates total

conversion to the epoxide. This step is critical: it ensures no toxic, alkylating precursor

remains in the mixture during the downstream workup.

Workup & Isolation: Cool the dark red suspension to room temperature. Filter the

heterogeneous mixture to remove the inorganic salts (KCl and unreacted K₂CO₃).

Concentrate the filtrate to dryness in vacuo[1].

Purification: Purify the crude orange oil via flash chromatography (silica gel,

methanol/dichloromethane) to afford the pure (R)-(Pyrid-3-yl)oxirane[1].
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Figure 2: Reaction pathway from 3-(2-chloroacetyl)pyridine to the target epoxide.

Process Safety & Scale-Up Considerations
When moving this chemistry from the benchtop to the kilo-lab, several process safety

parameters must be strictly monitored:
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Thermal Runaway Potential: The epoxidation reaction is exothermic. While the refluxing

acetone acts as an effective heat sink at the bench scale, larger reactors require active

jacket cooling to prevent thermal runaway when the K₂CO₃ is introduced.

Storage Stability: The isolated α-chloromethyl-3-pyridinemethanol should be stored at 2–8°C

under an inert atmosphere (argon or nitrogen). Prolonged exposure to ambient temperatures

and moisture can lead to slow, spontaneous HCl elimination, resulting in auto-catalytic

degradation and dangerous pressurization of storage vessels.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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